Annonidin B

Übersicht

Beschreibung

Annonidin B is a naturally occurring compound found in certain tropical medicinal plants. It belongs to the class of compounds known as alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Annonidin B involves several steps, starting from simpler organic molecules. The key steps typically include:

Formation of the core structure: This involves the construction of the indole framework, which is a common feature in many alkaloids.

Functionalization: Introduction of various functional groups to the core structure to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or large-scale chemical synthesis. The extraction process includes:

Harvesting: Collecting the plant material containing this compound.

Extraction: Using solvents to extract the compound from the plant material.

Purification: Further purification to isolate this compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Annonidin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Annonidin B has been studied for its various biological activities, including:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in human cancer cells, making it a candidate for cancer therapy .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that this compound can inhibit the growth of bacteria and fungi, indicating its potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : this compound may help reduce inflammation in various biological systems. It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Pharmacological Applications

The pharmacological applications of this compound are diverse and include:

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .

- Cardiovascular Health : There is emerging evidence that this compound may have cardioprotective properties. It appears to improve endothelial function and reduce oxidative stress, which are critical factors in cardiovascular health .

- Metabolic Disorders : Research indicates that this compound may play a role in managing metabolic disorders such as diabetes by improving insulin sensitivity and reducing blood glucose levels .

Industrial Applications

Beyond its medicinal properties, this compound has potential industrial applications:

- Natural Pesticides : Due to its antimicrobial properties, this compound can be explored as a natural pesticide alternative in agriculture. Its efficacy against plant pathogens may help reduce reliance on synthetic pesticides.

- Cosmetic Industry : The anti-inflammatory and antioxidant properties of this compound make it a candidate for use in cosmetic formulations aimed at skin health and anti-aging products.

Case Studies

Several case studies illustrate the applications of this compound:

Wirkmechanismus

The mechanism of action of Annonidin B involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Annonidin B can be compared with other similar alkaloids, such as:

Annonacin: Another alkaloid found in the same plant family, known for its potent biological activities.

Annonin: Similar in structure but with different functional groups, leading to distinct biological properties.

Uniqueness: this compound is unique due to its specific chemical structure and the resulting biological activities. Its distinct functional groups and molecular framework contribute to its unique properties compared to other similar compounds.

Biologische Aktivität

Annonidin B is a compound derived from the Annonaceae family, particularly notable for its potential therapeutic applications. This article explores its biological activities, including its antibacterial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Overview of this compound

This compound is part of a class of compounds known as diarylpentanoids , which have garnered attention due to their diverse biological activities. These compounds are characterized by their unique structure, which includes a pentanoid backbone with two aromatic rings. The specific arrangement and substituents on these rings significantly influence the compound's biological effects.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity. Research has shown that it can inhibit a range of Gram-positive and Gram-negative bacteria. The effectiveness was assessed through the measurement of the zone of inhibition against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

These results indicate that this compound has a promising potential as an antibacterial agent, particularly against antibiotic-resistant strains like E. cloacae .

Anti-inflammatory Properties

This compound also exhibits significant anti-inflammatory effects. Studies using RAW 264.7 macrophages demonstrated that it can effectively suppress nitric oxide (NO) production, a key mediator in inflammatory responses.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 15.2 ± 0.8 | Moderate NO inhibition |

| Control | 35.3 ± 1.0 | Higher NO production |

The presence of hydroxyl and methoxy groups on the aromatic rings is crucial for enhancing its NO inhibitory activity, suggesting that structural modifications could further improve its efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Breast Cancer Cells

In a controlled study, the effects of this compound were evaluated on MCF-7 breast cancer cells:

- Treatment Duration : 48 hours

- Concentration Range : 1 µM to 50 µM

- Results :

- At 10 µM: 50% cell viability

- At 25 µM: Induction of apoptosis observed via flow cytometry

These findings suggest that this compound can significantly reduce cell viability in breast cancer cells, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies indicate that the presence of specific functional groups on the aromatic rings can enhance or diminish its bioactivity.

- Hydroxyl Groups : Critical for anti-inflammatory activity.

- Methoxy Substituents : Enhance antibacterial properties.

- Aromatic Ring Modifications : Influence anticancer efficacy.

Eigenschaften

IUPAC Name |

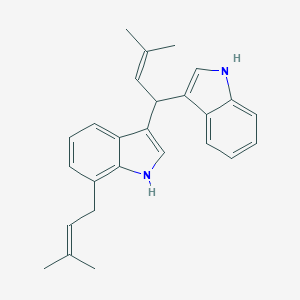

3-[1-(1H-indol-3-yl)-3-methylbut-2-enyl]-7-(3-methylbut-2-enyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-17(2)12-13-19-8-7-10-21-24(16-28-26(19)21)22(14-18(3)4)23-15-27-25-11-6-5-9-20(23)25/h5-12,14-16,22,27-28H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLJSVIXUBIVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC=C1)C(=CN2)C(C=C(C)C)C3=CNC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920873 | |

| Record name | 3-[1-(1H-Indol-3-yl)-3-methylbut-2-en-1-yl]-7-(3-methylbut-2-en-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112710-70-0 | |

| Record name | Annonidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112710700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-(1H-Indol-3-yl)-3-methylbut-2-en-1-yl]-7-(3-methylbut-2-en-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.